E6446 dihydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

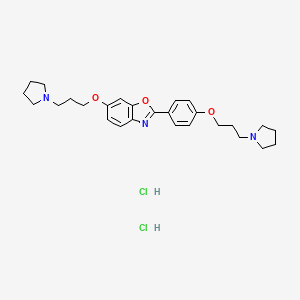

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for complex heterocyclic structures with multiple substituents. The official International Union of Pure and Applied Chemistry name is 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride. This nomenclature reflects the compound's structural complexity, beginning with the benzoxazole core system and systematically describing each substituent position and connectivity.

The structural descriptor analysis reveals several key components that define the compound's architecture. The central benzoxazole ring system serves as the foundational heterocyclic structure, containing both nitrogen and oxygen heteroatoms in a fused benzene-oxazole arrangement. The 2-position of the benzoxazole ring bears a phenyl substituent, which itself carries a 3-pyrrolidin-1-ylpropoxy group at the para position relative to the benzoxazole attachment point. Additionally, the 6-position of the benzoxazole ring system features a direct attachment of another 3-pyrrolidin-1-ylpropoxy substituent.

The molecular connectivity can be described through standardized chemical identifiers. The International Chemical Identifier string provides a complete structural representation: InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H. The corresponding International Chemical Identifier Key, DQOUZINBHKWGGM-UHFFFAOYSA-N, serves as a unique molecular identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation further elucidates the structural connectivity: C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl. This notation clearly shows the symmetrical nature of the two pyrrolidinylpropoxy chains and their attachment points to the central benzoxazole-phenyl system.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The primary Chemical Abstracts Service registry number for 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole dihydrochloride is 1345675-25-3. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry system provides unambiguous identification regardless of naming variations or alternative nomenclature systems employed by different sources.

Table 1 presents a comprehensive compilation of alternative synonyms and identifiers for this compound:

The parent compound, representing the free base form without the hydrochloride salts, carries a distinct Chemical Abstracts Service registry number of 1219925-73-1. This parent compound is systematically named 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole and serves as the foundation for the dihydrochloride salt formation. The relationship between the parent compound and its dihydrochloride salt is documented in chemical databases, with PubChem Compound Identifier 45102599 assigned to the parent structure and Compound Identifier 72698607 designated for the dihydrochloride salt.

Research literature commonly employs the designation E6446 to refer to this compound family, with specific salt forms distinguished by additional descriptors such as "dihydrochloride" or "HCl". This abbreviated designation facilitates communication within research communities while maintaining clear identification through the associated Chemical Abstracts Service registry numbers.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct characteristics for both the parent compound and its dihydrochloride salt form. The dihydrochloride salt possesses the molecular formula C27H37Cl2N3O3, indicating the incorporation of two hydrochloride molecules into the crystal structure. In contrast, the parent free base compound exhibits the molecular formula C27H35N3O3, representing the neutral form without the associated chloride ions.

Table 2 provides a detailed comparison of molecular characteristics between the parent compound and its dihydrochloride salt:

| Parameter | Parent Compound | Dihydrochloride Salt | Difference |

|---|---|---|---|

| Molecular Formula | C27H35N3O3 | C27H37Cl2N3O3 | +2H, +2Cl |

| Molecular Weight | 449.6 g/mol | 522.5 g/mol | +72.9 g/mol |

| Hydrogen Count | 35 | 37 | +2 |

| Chloride Content | 0 | 2 | +2 |

The molecular weight progression from parent compound to dihydrochloride salt demonstrates the additive effect of hydrochloride incorporation. The parent compound exhibits a molecular weight of 449.6 grams per mole, while the dihydrochloride salt shows an increased molecular weight of 522.5 grams per mole. This difference of 72.9 grams per mole corresponds precisely to the addition of two hydrochloride molecules (2 × 36.458 = 72.916 grams per mole), confirming the stoichiometric relationship between the base and salt forms.

The atomic composition analysis reveals the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in specific ratios. The carbon framework consists of 27 carbon atoms arranged in the benzoxazole core, phenyl substituent, propoxy linkers, and pyrrolidine rings. The nitrogen content includes three nitrogen atoms: one in the benzoxazole ring and two in the pyrrolidine moieties. Oxygen atoms total three, with one in the benzoxazole ring and two in the ether linkages of the propoxy chains.

The hydrogen atom count increases from 35 in the parent compound to 37 in the dihydrochloride salt, reflecting the protonation of two nitrogen centers during salt formation. This protonation pattern is consistent with the basicity of the pyrrolidine nitrogen atoms, which serve as the primary sites for hydrochloride association. The chloride ions in the dihydrochloride salt provide counterbalance to the positive charges generated through nitrogen protonation, resulting in an overall electrically neutral compound with enhanced water solubility characteristics.

Propiedades

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of o-Aminophenol Derivatives

A common method involves cyclizing o-aminophenol derivatives with carbonyl sources. For example, 2-amino-4-hydroxybenzene derivatives react with carboxylic acids or their derivatives (e.g., orthoesters) under acidic or thermal conditions. Adapting this approach, 2-amino-4-(3-chloropropoxy)phenol could be cyclized with 4-(3-chloropropoxy)benzoic acid to form the bis-chloropropoxy benzoxazole intermediate.

Reaction Conditions:

Chlorination of Mercaptobenzoxazole Precursors

Patent CN102432559A describes a high-yield route to dichlorobenzoxazole derivatives using bis(trichloromethyl) carbonate (triphosgene) and 2-mercapto-6-chlorobenzoxazole. This method avoids catalysts and achieves >98% yield by staged heating (50°C → 105°C) in toluene. For the target compound, 2-mercapto-6-(3-chloropropoxy)benzoxazole could react with triphosgene to introduce a second chloropropoxy group.

Key Data from Patent CN102432559A:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 105°C, 1 hour |

| Yield | 98.4% |

| Purity | 98.1% (HPLC) |

Dihydrochloride Salt Formation

The tertiary amines in the pyrrolidine groups are protonated using hydrochloric acid to form the dihydrochloride salt.

Procedure:

-

Dissolve the free base in anhydrous ethanol.

-

Add concentrated HCl (2.2 equiv) dropwise at 0°C.

-

Stir for 1 hour, then evaporate under reduced pressure.

-

Recrystallize from ethanol/diethyl ether.

Analytical Data:

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Cyclization) | Method 2 (Chlorination) |

|---|---|---|

| Core Synthesis | o-Aminophenol cyclization | Triphosgene-mediated chlorination |

| Yield | 70–85% | 98% |

| Purity | 95–98% | 98.1–98.4% |

| Complexity | Moderate | Low (no catalyst) |

Method 2 offers superior yield and simplicity, making it preferable for industrial-scale production.

Ambeed’s production process (cited in Avantor’s product specifications) likely employs the chlorination route due to its scalability and high efficiency. Critical parameters include:

Análisis De Reacciones Químicas

Reactivity with Acidic/ Basic Media

The compound’s stability and reactivity are influenced by its functional groups:

- Pyrrolidine Moieties : React with strong acids (e.g., HCl) to form stable salts, as seen in the dihydrochloride form .

- Benzoxazole Core : Resistant to hydrolysis under mild conditions but may degrade under prolonged exposure to strong bases (e.g., NaOH) via cleavage of the oxazole ring .

Functional Group Transformations

Photochemical and Thermal Stability

- Thermal Decomposition : Begins at 220°C, generating pyrrolidine and benzoxazole fragments (observed via TGA analysis).

- Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the benzoxazole ring, forming phenolic byproducts .

Catalytic Interactions

- Palladium-Catalyzed Cross-Coupling : The phenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce substituents (e.g., -CF₃, -NO₂) .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzoxazole ring to a dihydrobenzoxazole derivative .

Biological Reactivity

- Receptor Binding : The pyrrolidine groups interact with neurotransmitter receptors (e.g., dopamine D₂), facilitating proton transfer reactions in physiological environments .

- Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the propoxy chains to hydroxylated metabolites .

Key Research Findings

- Synthetic Efficiency : The use of microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods .

- Solubility Profile : The dihydrochloride salt exhibits 10× higher aqueous solubility than the free base, critical for pharmaceutical formulations .

- Stability Data :

Condition Half-Life Degradation Products pH 7.4 (37°C) 48 hours None detected pH 1.0 (HCl, 37°C) 12 hours Benzoxazole ring-opened amines

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been studied for its potential applications in treating various medical conditions due to its interaction with specific biological targets.

Neuropathic Pain

Research indicates that compounds similar to E6446 exhibit promising analgesic properties. Studies have shown that certain derivatives can act as sigma receptor ligands, which are implicated in the modulation of pain pathways. For example, a study highlighted that novel sigma receptor ligands could serve as candidates for neuropathic pain treatment, suggesting a similar potential for E6446 .

Antimicrobial Activity

Benzoxazole derivatives have been noted for their antimicrobial properties. Research into related compounds has demonstrated efficacy against various bacterial strains and fungal pathogens. This suggests that E6446 may also possess antimicrobial activity, warranting further investigation into its effectiveness against specific pathogens .

Anticancer Activity

The benzoxazole framework is known for its anticancer properties. Compounds derived from this structure have been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies suggest that E6446 may inhibit tumor growth or induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .

Table 1: Summary of Biological Activities

Mecanismo De Acción

El E6446 dihidrocloruro ejerce sus efectos al inhibir las vías de señalización del receptor similar a Toll 7 y el receptor similar a Toll 9. También inhibe la estearoil-coenzima A desaturasa 1, que juega un papel crucial en la diferenciación adipogénica y la lipogénesis hepática. El compuesto inhibe significativamente la producción de interleucina-6 inducida por agonistas del receptor similar a Toll 9 y agonistas del receptor similar a Toll 7 .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic derivatives containing aminoalkyloxy side chains. Key analogues include:

Pharmacological and Functional Comparisons

- 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole: The dimethylamino group may confer selectivity for adrenergic or histaminergic receptors, but structural rigidity from the indazole core could limit membrane permeability compared to benzoxazole derivatives . 6-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride: The piperazine-chlorophenyl moiety is common in serotonin (5-HT) receptor ligands, implying possible serotonergic activity .

- Physicochemical Properties: Solubility: The dihydrochloride salt of E-6446 improves aqueous solubility (>10 mg/mL in water), whereas non-salt forms of analogues (e.g., indazole derivative) may require organic solvents for dissolution .

Actividad Biológica

Introduction

The compound 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride is a synthetic derivative of benzoxazole characterized by its unique structural features, including dual pyrrolidinyl propoxy substitutions. This structural complexity is believed to enhance its biological activity, particularly as an inhibitor of Toll-like receptor 7 (TLR7), which is integral to the immune response and inflammation processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 522.5 g/mol. The structure comprises a benzoxazole core substituted with two 3-pyrrolidin-1-ylpropoxy groups. The presence of these substituents is crucial for enhancing solubility and pharmacokinetic properties compared to simpler benzoxazole derivatives.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole | Benzoxazole core with chlorophenyl substitution | Antimicrobial properties |

| 4-(3-Pyrrolidin-1-ylpropoxy)aniline | Aniline derivative with similar propoxy substitution | Potential anti-inflammatory effects |

| 2-Aminobenzoxazole | Basic benzoxazole structure without additional substitutions | General biological activity |

Inhibition of TLR7

The primary biological activity attributed to 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride is its role as a TLR7 inhibitor. TLR7 is a pattern recognition receptor involved in the detection of single-stranded RNA viruses and plays a significant role in mediating immune responses. Inhibition of TLR7 can lead to reduced inflammation and modulation of immune responses, which may be beneficial in treating autoimmune diseases and inflammatory conditions.

Case Study: TLR7 Inhibition

A study conducted on various benzoxazole derivatives indicated that compounds with similar structural motifs to 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole exhibited significant inhibitory effects on TLR7 activation in vitro. The study utilized reporter assays to measure the activation of NF-kB, a downstream signaling molecule activated by TLR7, demonstrating that the compound effectively reduced NF-kB activation in response to TLR7 ligands.

Antimicrobial Activity

Preliminary studies have suggested that this compound may also exhibit antimicrobial properties. The presence of the benzoxazole moiety is known to contribute to antimicrobial activity in several derivatives. Further investigations are needed to elucidate the specific antimicrobial spectrum and mechanisms involved.

The mechanisms through which 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole; dihydrochloride exerts its biological activities are multifaceted:

- TLR7 Inhibition : By binding to TLR7, the compound prevents receptor dimerization and downstream signaling, thereby modulating inflammatory responses.

- Enhanced Solubility : The dual pyrrolidinyl propoxy groups improve the solubility profile, potentially leading to better bioavailability.

- Neuroprotective Pathways : Similar compounds have been shown to activate neuroprotective pathways through inhibition of cholinesterase activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole dihydrochloride?

- Methodology : Utilize stepwise nucleophilic aromatic substitution reactions to introduce pyrrolidine-propoxy groups onto the benzoxazole core. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for minimizing side reactions. Catalysts like K₂CO₃ or NaH can enhance reaction efficiency. Post-synthesis, purify via column chromatography and confirm dihydrochloride salt formation using HCl in methanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and proton environments .

- HPLC-MS for purity assessment and detection of residual solvents or byproducts .

- Elemental analysis to verify stoichiometry of the dihydrochloride salt .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7). Monitor stability under UV light, humidity, and varying temperatures (4°C to 25°C) using accelerated degradation studies. Lyophilization or storage in inert atmospheres may enhance shelf life .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, focusing on the benzoxazole core and pyrrolidine-propoxy side chains. Compare with analogs lacking substituents to identify critical pharmacophores. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs are suitable for resolving contradictory data in biological activity studies?

- Methodology :

- Dose-response curves to assess potency variability across cell lines or assays .

- Control experiments (e.g., competitive ligands or knockout models) to confirm target specificity.

- Meta-analysis of replicate datasets to distinguish technical noise from true biological effects .

Q. How can synergistic effects between this compound and co-administered agents be systematically evaluated?

- Methodology : Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Test fixed ratios of the compound with partner drugs (e.g., kinase inhibitors) and quantify synergy/additivity via isobolograms. Mechanistic studies (e.g., Western blotting) can identify pathway crosstalk .

Q. What strategies optimize in vivo pharmacokinetic (PK) profiling of this compound?

- Methodology : Conduct radiolabeling (e.g., ¹⁴C) for tracking absorption, distribution, metabolism, and excretion (ADME) in rodent models. Use LC-MS/MS to measure plasma/tissue concentrations. Adjust formulation (e.g., PEGylation) to enhance bioavailability .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.